N-cyclopropyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-cyclopropyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.085126602 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Apoptosis Induction and Anticancer Activity
Chemical genetics approaches have led to the discovery of apoptosis inducers, highlighting the role of 1,2,4-oxadiazoles in anticancer drug research. Compounds such as 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potential anticancer agents with specific molecular targets, including tail-interacting protein 47 (TIP47) and the Transferrin receptor I (TfR) (Cai, Drewe, & Kasibhatla, 2006).
Molecular Structure Analysis
Research on the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan led to the crystal structure determination of 5-phenyl-1,2,4-oxadiazole-3-carboxamide. This study provides insight into the structural aspects of oxadiazoles, contributing to the understanding of their chemical behavior (Viterbo, Calvino, & Serafino, 1980).
Enzyme Inhibition for Therapeutic Applications
The inhibition of monoamine oxidase by cyclopropylamino-substituted oxadiazoles, demonstrating selectivity for serotonin oxidizing sites, showcases the potential of these compounds in developing treatments for disorders related to monoamine neurotransmitters (Long, Mantle, & Wilson, 1976).
Insecticidal Activities
Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been synthesized and evaluated for insecticidal activities, indicating the utility of oxadiazoles in agricultural applications (Shi et al., 2000).
Anti-inflammatory and Analgesic Effects
Studies on benzophenone appended oxadiazole derivatives have shown significant anti-inflammatory and analgesic effects, further emphasizing the pharmaceutical relevance of 1,2,4-oxadiazole compounds (Puttaswamy et al., 2018).
Future Directions
The future directions in the research of 1,2,4-oxadiazoles include finding out about new molecules with a potential biological effect, not yet described in the literature . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
Properties
IUPAC Name |
N-cyclopropyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(13-9-6-7-9)12-14-10(15-17-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIGMHZOUGHOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.